molecular formula C15H16BrF3N6O3 B10904644 3-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]propanamide

3-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]propanamide

Cat. No.: B10904644
M. Wt: 465.23 g/mol
InChI Key: XXDBSIUQUYOPLK-UHFFFAOYSA-N
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Description

3-[4-BROMO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]PROPANAMIDE is a complex organic compound featuring a pyrazole ring substituted with bromine, cyclopropyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-BROMO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]PROPANAMIDE typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the environmental impact. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-[4-BROMO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, the Suzuki-Miyaura coupling reaction requires palladium catalysts and boron reagents under mild conditions . Oxidation and reduction reactions may require specific solvents and temperature control to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield various oxidized derivatives, while reduction may produce reduced forms of the compound with different functional groups.

Scientific Research Applications

3-[4-BROMO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]PROPANAMIDE has several applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[4-BROMO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-BROMO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]PROPANAMIDE is unique due to its combination of bromine, cyclopropyl, and trifluoromethyl groups on the pyrazole ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C15H16BrF3N6O3

Molecular Weight

465.23 g/mol

IUPAC Name

3-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-N-[2-(4-nitropyrazol-1-yl)ethyl]propanamide

InChI

InChI=1S/C15H16BrF3N6O3/c16-12-13(9-1-2-9)24(22-14(12)15(17,18)19)5-3-11(26)20-4-6-23-8-10(7-21-23)25(27)28/h7-9H,1-6H2,(H,20,26)

InChI Key

XXDBSIUQUYOPLK-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C(=NN2CCC(=O)NCCN3C=C(C=N3)[N+](=O)[O-])C(F)(F)F)Br

Origin of Product

United States

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